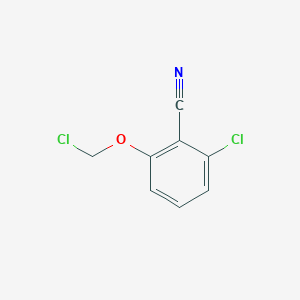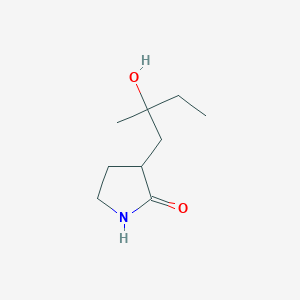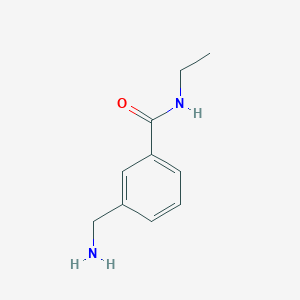![molecular formula C11H16N4 B13185516 3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B13185516.png)
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound that belongs to the class of pyrazolopyridines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the assembly of the pyrazolopyridine system. One common method includes the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For instance, the reaction can be carried out using diphenylhydrazone and pyridine with iodine as a catalyst . Another approach involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways like Ras/Erk and PI3K/Akt .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)methylphenol: A related compound with a pyrazolopyrimidine structure.
Uniqueness
3-Tert-butyl-1-methyl-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl and methyl groups contribute to its stability and lipophilicity, enhancing its potential as a drug candidate .
Propriétés
Formule moléculaire |
C11H16N4 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
3-tert-butyl-1-methylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C11H16N4/c1-11(2,3)9-8-5-7(12)6-13-10(8)15(4)14-9/h5-6H,12H2,1-4H3 |
Clé InChI |
HHRNMPUGYZSGNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN(C2=C1C=C(C=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)

![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)









